
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as MPZA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Mécanisme D'action
The mechanism of action of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been suggested that 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is the lack of understanding of its biochemical and physiological effects in humans.
Orientations Futures
There are several future directions for research on 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is to further investigate its mechanism of action and biochemical and physiological effects in humans. Another direction is to explore its potential therapeutic applications in the treatment of pain, inflammation-related disorders, and cancer. Additionally, the development of more efficient synthesis methods for 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline could lead to its increased availability for research purposes. Finally, the development of analogs of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been achieved using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in high purity.
Applications De Recherche Scientifique
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-4-12(16-2)11(7-9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMVGREJXMXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

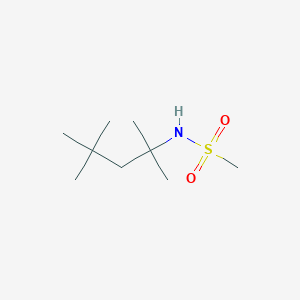

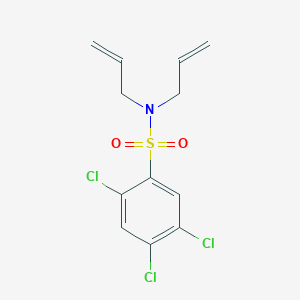
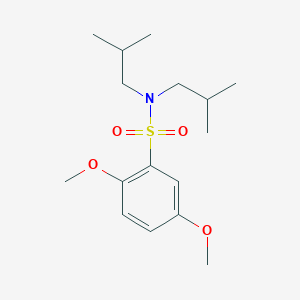

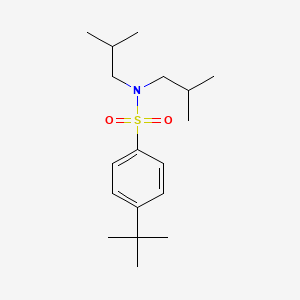

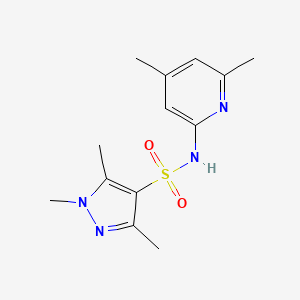
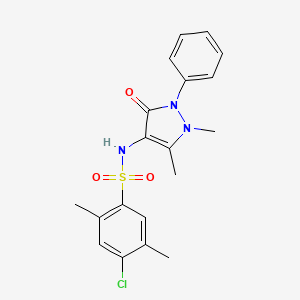
![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)
